

Application Notes and Protocols: Utilizing Penicillin-Streptomycin in Short-Term Primary Cultures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Penicillin-Streptomycin**

Cat. No.: **B12071052**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **penicillin-streptomycin** (Pen-Strep) in short-term primary cell cultures. This document outlines the mechanism of action, optimal usage concentrations, potential off-target effects, and detailed protocols for its application and for assessing cellular toxicity.

Introduction

Penicillin-Streptomycin is a widely used antibiotic cocktail in mammalian cell culture to prevent bacterial contamination.^[1] It is a combination of penicillin, which is effective against Gram-positive bacteria, and streptomycin, which acts against Gram-negative bacteria.^[1] While its use is common, it is crucial to understand its properties and potential effects on primary cells, especially in short-term cultures where maintaining the in vivo-like characteristics of the cells is paramount. Although most cell culture experts advise against the routine use of antibiotics, they may be employed for short durations in primary cultures to safeguard valuable stocks.^{[2][3]}

Mechanism of Action

The synergistic action of penicillin and streptomycin provides a broad spectrum of antimicrobial activity.^[4]

- Penicillin: This β -lactam antibiotic inhibits the synthesis of the bacterial cell wall by interfering with peptidoglycan production, ultimately leading to cell lysis.[5][6]
- Streptomycin: As an aminoglycoside antibiotic, streptomycin binds to the 30S subunit of the bacterial ribosome, which inhibits protein synthesis and causes misreading of the genetic code, resulting in bacterial cell death.[5][7][8]

Data Presentation: Recommended Concentrations and Storage

Proper concentration and storage are critical for the effective use of Pen-Strep while minimizing potential cytotoxicity. Commercial Pen-Strep solutions are typically sold as a 100x concentrated stock.

Parameter	Recommendation	Source(s)
Stock Solution Concentration	10,000 units/mL of penicillin and 10,000 μ g/mL of streptomycin	[2][9]
Working Concentration	50 to 100 units/mL of penicillin and 50 to 100 μ g/mL of streptomycin	[2][10]
Dilution	Add 0.5 to 1 mL of 100x stock solution to 100 mL of cell culture medium.	[2]
Storage of Stock Solution	Store at -20°C for long-term (up to 6 months). Avoid repeated freeze-thaw cycles.	[7][9]
Storage of Diluted Solution	Store at 4°C for short-term (up to 2 weeks).	[9]

Potential Off-Target Effects and Cytotoxicity

While effective against bacteria, the components of Pen-Strep, particularly streptomycin, can have off-target effects on eukaryotic cells. These effects are a significant consideration in primary cell culture, where maintaining cellular integrity and function is crucial.

- **Mitochondrial Interference:** Due to the evolutionary origin of mitochondria from bacteria, streptomycin can affect mitochondrial ribosomes, potentially disrupting mitochondrial protein synthesis and function.[\[11\]](#)
- **Altered Gene Expression:** Studies have shown that Pen-Strep can alter the gene expression profile in cultured cells. For instance, in HepG2 cells, Pen-Strep treatment led to changes in the expression of over 200 genes, including those involved in drug metabolism and stress responses.[\[12\]](#)[\[13\]](#)[\[14\]](#) Low concentrations of penicillin and streptomycin have been observed to promote the proliferation of mesenchymal stem cells while high doses can inhibit the expression of extracellular secretion components.[\[15\]](#)
- **Impact on Cell Differentiation and Function:** The use of Pen-Strep has been reported to inhibit myogenic differentiation and the sphere-forming ability of some cancer cell lines.[\[11\]](#) [\[16\]](#)
- **Masking of Underlying Contamination:** The routine use of antibiotics can mask low-level or resistant bacterial contamination, as well as mycoplasma infections, which are not susceptible to Pen-Strep.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Protocol for Preparation and Use of Penicillin-Streptomycin in Primary Cell Culture

This protocol describes the standard procedure for diluting and using a 100x Pen-Strep stock solution in primary cell culture media.

Materials:

- 100x **Penicillin-Streptomycin** stock solution (10,000 units/mL penicillin, 10,000 µg/mL streptomycin)
- Sterile cell culture medium

- Sterile pipettes and tubes
- Laminar flow hood

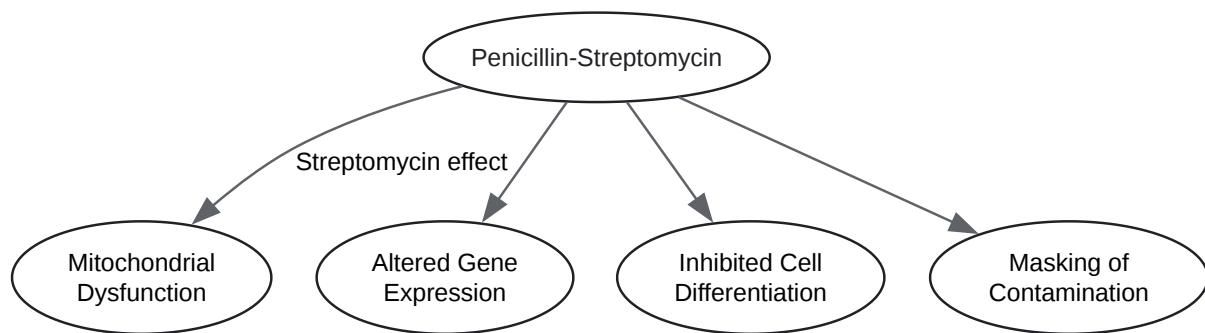
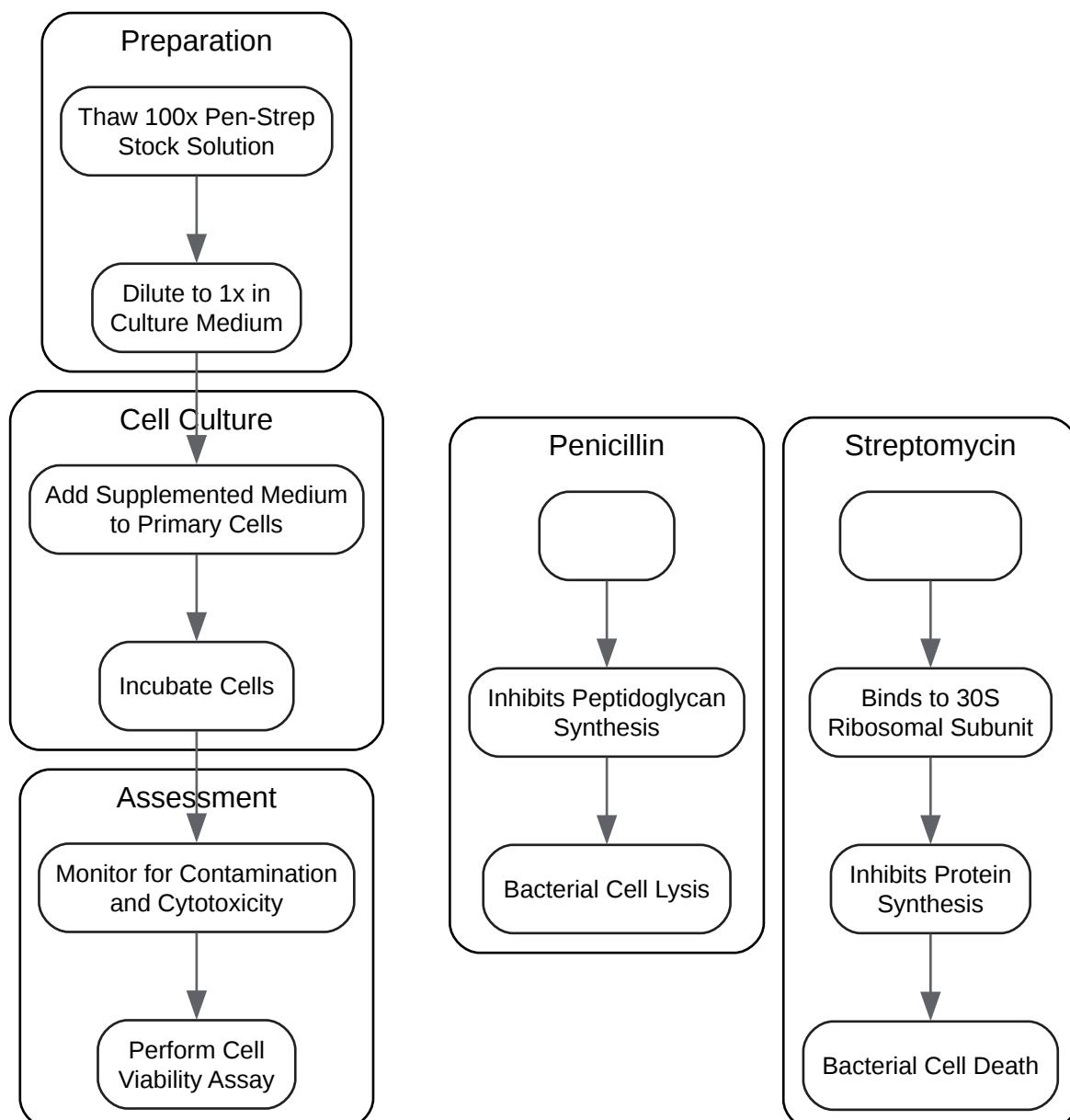
Procedure:

- Thaw the 100x Pen-Strep stock solution at 2-8°C or at room temperature. Avoid repeated freeze-thaw cycles by preparing aliquots for single use.[7]
- In a laminar flow hood, using aseptic technique, add the appropriate volume of the 100x Pen-Strep solution to your cell culture medium to achieve the desired final concentration (typically 1x). For example, add 5 mL of 100x Pen-Strep to 500 mL of culture medium.[7][9]
- Mix the medium thoroughly by gentle inversion to ensure even distribution of the antibiotics.
- The supplemented medium is now ready for use in your primary cell culture.
- It is recommended to use Pen-Strep for the initial stages of primary culture and then switch to an antibiotic-free medium after the first few passages to minimize potential off-target effects.[10]

Protocol for Assessing Cytotoxicity of Penicillin-Streptomycin

It is crucial to determine the potential toxicity of Pen-Strep on your specific primary cell type. A dose-response experiment is recommended.

Materials:



- Primary cells in culture
- Cell culture medium (antibiotic-free)
- 100x **Penicillin-Streptomycin** stock solution
- Multi-well culture plates (e.g., 96-well)
- Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)

- Plate reader

Procedure:

- Seed your primary cells in a multi-well plate at a density appropriate for your cell type and allow them to adhere and stabilize for 24 hours in antibiotic-free medium.
- Prepare a serial dilution of the Pen-Strep solution in your culture medium. It is advisable to test a range of concentrations, for example, 0.5x, 1x, 2x, 5x, and 10x the standard working concentration. Include a no-antibiotic control.
- Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of Pen-Strep.
- Incubate the cells for a period relevant to your short-term culture (e.g., 24, 48, or 72 hours).
- At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
- Measure the output (e.g., absorbance or fluorescence) using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the no-antibiotic control.
- Observe the cells daily under a microscope for any morphological changes, such as rounding, detachment, or the appearance of vacuoles, which can be signs of toxicity.[\[17\]](#)[\[18\]](#)

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pen-Strep - Wikipedia [en.wikipedia.org]
- 2. atcc.org [atcc.org]
- 3. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 4. m.youtube.com [m.youtube.com]
- 5. abo.com.pl [abo.com.pl]
- 6. Streptomycin: Uses, Mechanism, Side Effects & Biology Guide [vedantu.com]
- 7. Penicillin-Streptomycin Solution (100×), Sterile | TargetMol [targetmol.com]
- 8. Streptomycin - Wikipedia [en.wikipedia.org]
- 9. abioreagents.com [abioreagents.com]
- 10. researchgate.net [researchgate.net]
- 11. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 15. [Influence of penicillin and streptomycin on gene expression of extracellular secretion from human umbilical cord tissue derived mesenchymal stem cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibiotics inhibit sphere-forming ability in suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Penicillin-Streptomycin-Glutamine (100X) - FAQs [thermofisher.com]
- 18. biosera.com [biosera.com]

- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Penicillin-Streptomycin in Short-Term Primary Cultures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12071052#using-penicillin-streptomycin-for-short-term-primary-cultures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com